N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group, a 4-ethylbenzylidene moiety at the 5-position, and a butanamide chain linked to a 2,3-dichlorophenyl group. Thiazolidinones are renowned for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, making structural comparisons critical for understanding structure-activity relationships (SAR) .
Properties
Molecular Formula |
C22H20Cl2N2O2S2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C22H20Cl2N2O2S2/c1-2-14-8-10-15(11-9-14)13-18-21(28)26(22(29)30-18)12-4-7-19(27)25-17-6-3-5-16(23)20(17)24/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,25,27)/b18-13- |
InChI Key |
DUVMYDSWMOJUFK-AQTBWJFISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolidinone Derivatives
Key structural analogs differ in substituents on the aryl group, benzylidene moiety, and alkyl chain length (Table 1).
Table 1: Structural Comparison of Thiazolidinone Derivatives
| Compound Name | Aryl Group | Benzylidene Substituent | Chain Length | CAS Number |
|---|---|---|---|---|
| Target Compound | 2,3-Dichlorophenyl | 4-Ethyl | Butanamide | - |
| N-(4-methylphenyl)-4-[(5Z)-5-(4-methylbenzylidene)-... | 4-Methylphenyl | 4-Methyl | Butanamide | 6367-06-2 |
| N-(2,3-dimethylphenyl)-3-[(5Z)-5-(4-methylbenzylidene)-... | 2,3-Dimethylphenyl | 4-Methyl | Propanamide | 6609-05-8 |
- Aryl Group Variations : The target compound’s 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to electron-donating methyl groups in analogs. This may improve target binding in hydrophobic pockets .
- Chain Length : The butanamide chain offers greater conformational flexibility than propanamide analogs, possibly influencing entropic binding effects .
Spectroscopic and Physicochemical Properties
Spectroscopic Data :
- IR Spectroscopy: The target compound’s C=S stretch (expected: ~1240–1255 cm⁻¹) aligns with similar thiazolidinones (e.g., 1247–1255 cm⁻¹ in ). The absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with triazole-thiones in .
- NMR: The ¹H-NMR would show aromatic protons from the dichlorophenyl (δ ~7.2–7.5 ppm) and benzylidene groups (δ ~7.3–7.8 ppm), while the ¹³C-NMR would confirm the thiazolidinone carbonyl (δ ~170–175 ppm) .
Physicochemical Properties :
- Solubility : The dichlorophenyl and ethyl groups enhance hydrophobicity compared to methyl-substituted analogs, reducing aqueous solubility.
- Hydrogen Bonding: The dichlorophenyl group’s Cl atoms may act as weak hydrogen bond acceptors, differing from methyl groups’ inductive effects. notes that such interactions dictate crystal packing and solubility .
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